(3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid is a synthetic organic compound that features an amino group, an iodo-substituted thiazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as thiourea and α-haloketones under acidic conditions.
Iodination: The thiazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Amino Acid Coupling: The iodinated thiazole is coupled with a suitable amino acid precursor, such as (S)-alanine, using peptide coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Protein Labeling: Used in biochemical assays for labeling and tracking proteins.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Diagnostic Agents: Potential use in diagnostic imaging due to the presence of the iodine atom.
Industry
Material Science: Applications in the development of new materials with unique electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the iodo group and the thiazole ring enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanoic acid: Similar structure with a bromine atom instead of iodine.
(3S)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid: Similar structure with a chlorine atom instead of iodine.
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid: Similar structure with a methyl group instead of iodine.
Uniqueness
The presence of the iodine atom in (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid imparts unique properties, such as increased molecular weight and potential for use in diagnostic imaging. The iodo group also influences the compound’s reactivity and binding affinity, making it distinct from its bromine, chlorine, and methyl analogs.
Properties
Molecular Formula |
C6H7IN2O2S |
---|---|
Molecular Weight |
298.10 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m0/s1 |
InChI Key |
AARDCGSAOXODLV-VKHMYHEASA-N |
Isomeric SMILES |
C1=C(SC(=N1)[C@H](CC(=O)O)N)I |
Canonical SMILES |
C1=C(SC(=N1)C(CC(=O)O)N)I |
Origin of Product |
United States |
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